molecular formula C18H33OP B078394 Tricyclohexylphosphine oxide CAS No. 13689-19-5

Tricyclohexylphosphine oxide

Cat. No.: B078394
CAS No.: 13689-19-5
M. Wt: 296.4 g/mol
InChI Key: LEFPWWWXFFNJAA-UHFFFAOYSA-N
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Description

Tricyclohexylphosphine oxide is a robust, sterically hindered organophosphorus compound valued in research for its dual roles as a stabilizing ligand in transition metal catalysis and as a highly efficient extractant in lanthanide/actinide separation processes. Its mechanism of action is defined by the electron-donating capability of the phosphine oxide group (P=O) and the significant steric bulk provided by the three cyclohexyl rings. In catalysis, this steric bulk protects reactive metal centers, enhancing catalyst longevity and selectivity in key transformations such as cross-coupling reactions, hydrofunctionalization, and hydrosilylation. In solvent extraction, the compound acts as a neutral donor ligand, selectively coordinating with hard Lewis acidic metal ions like lanthanides (e.g., Nd, Eu) and actinides (e.g., U, Pu) from aqueous nitric acid solutions into an organic phase. This selectivity, driven by the ligand's high phosphoryl oxygen basicity and solubility in common organic solvents, is critical for nuclear fuel reprocessing and rare-earth element purification. This high-purity product is intended to provide researchers with a reliable tool for developing novel catalytic systems and advancing separation science.

Properties

IUPAC Name

dicyclohexylphosphorylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H33OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFPWWWXFFNJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(=O)(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90160001
Record name Phosphine oxide, tricyclohexyl-
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Molecular Weight

296.4 g/mol
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CAS No.

13689-19-5
Record name Tricyclohexylphosphine oxide
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Record name Phosphine oxide, tricyclohexyl-
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Record name 13689-19-5
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Record name Phosphine oxide, tricyclohexyl-
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Record name Tricyclohexylphosphine Oxide
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Preparation Methods

Reaction Mechanism and Conditions

In the first step, TPPO undergoes hydrogenation in the presence of a transition metal catalyst (e.g., Pd/Al₂O₃ or Rh/C) under high-temperature and high-pressure conditions:
Triphenylphosphine oxide+H2CatalystTricyclohexylphosphine oxide\text{Triphenylphosphine oxide} + \text{H}_2 \xrightarrow{\text{Catalyst}} \text{this compound}

Key parameters :

  • Catalysts : Pd/Al₂O₃ (5% loading) or Rh/C (1% loading).

  • Solvents : Tetrahydrofuran (THF) or dioxane.

  • Temperature : 180–220°C.

  • Pressure : 6.0–10.0 MPa.

  • Reaction time : 12–24 hours.

Post-reaction, the catalyst is filtered, and the crude Cy₃PO solution is directly used in the subsequent reduction step.

Comparative Catalyst Performance

The choice of catalyst significantly impacts yield and reaction efficiency:

CatalystTemperature (°C)Pressure (MPa)SolventYield (%)
Pd/Al₂O₃1806.0THF92.5
Rh/C19010.0Dioxane89.0

Palladium-based catalysts exhibit superior activity under milder conditions, whereas rhodium catalysts require higher pressures but offer comparable yields.

Analytical Characterization of Cy₃PO

Spectroscopic Validation

The synthesized Cy₃PO is characterized using:

  • ³¹P NMR : A singlet at δ 29.03 ppm confirms the phosphorus environment.

  • GC-MS : Molecular ion peak at m/z 280 (M⁺) with fragmentation patterns at m/z 225, 198, and 143.

Purity and Stability

Cy₃PO produced via this method achieves >98% purity (GC analysis) and remains stable under inert storage conditions.

Industrial Scalability and Cost Considerations

The hydrogenation route offers distinct advantages for large-scale production:

  • Feedstock economy : TPPO is a low-cost starting material compared to cyclohexyl halides.

  • Reduced waste : Catalysts are recyclable, and solvents like THF are recoverable via distillation.

  • Yield optimization : Total yields exceed 90%, minimizing purification steps.

Alternative Synthetic Routes

While catalytic hydrogenation dominates industrial synthesis, academic studies explore supplementary methods:

Oxidation of Tricyclohexylphosphine

Cy₃PO can be synthesized by oxidizing PCy₃ with hydrogen peroxide or ozone. However, this method is less favored due to the instability of PCy₃ and over-oxidation risks.

Grignard Reagent Approaches

A one-pot method involving cyclohexyl Grignard reagents (CyMgX) and phosphorus oxychloride (POCl₃) has been reported:
3CyMgX+POCl3Cy3PO+3MgXCl3 \text{CyMgX} + \text{POCl}_3 \rightarrow \text{Cy}_3\text{PO} + 3 \text{MgXCl}
This route, while feasible, is hampered by stringent anhydrous conditions and lower yields (~75%) .

Chemical Reactions Analysis

Reduction Reactions

Tricyclohexylphosphine oxide can undergo reduction reactions under various conditions:

  • Metal-Free Reduction : Recent studies have shown that this compound can be reduced using oxalyl chloride and hexachlorodisilane as reducing agents. This one-pot reduction method has been demonstrated to effectively convert phosphine oxides into their corresponding phosphines, showcasing a practical approach for synthesizing phosphines from phosphine oxides .

Oxidation Reactions

  • Autoxidation : Tricyclohexylphosphine undergoes autoxidation in air, leading to the formation of phosphinic acid esters and other oxidized products. The oxidation process can be monitored using 31P^{31}P NMR spectroscopy, which reveals changes in chemical shifts corresponding to the formation of oxidized species over time .

Coordination Chemistry

This compound acts as a ligand in coordination chemistry:

  • Complex Formation : It forms complexes with various metal ions, including lanthanides and transition metals. The coordination behavior is influenced by steric and electronic factors, which affect the stability and reactivity of the resulting complexes .

Reduction Mechanism

The reduction mechanism involves the activation of the phosphine oxide by electrophilic attack from reducing agents like hexachlorodisilane. The reaction pathway typically includes:

  • Formation of a cationic intermediate.
  • Nucleophilic attack leading to the cleavage of the P=O bond.
  • Generation of free phosphines as final products.

Oxidation Mechanism

In autoxidation, tricyclohexylphosphine reacts with molecular oxygen, leading to radical intermediates that further react to form stable oxidized products. The mechanism can be summarized as follows:

  • Initial formation of phosphoranyl radicals.
  • Subsequent reactions with oxygen to yield phosphinic acids and other oxidized species.

Spectroscopic Data for Reaction Monitoring

Compound31P^{31}P NMR Shift (ppm)
This compound9.95
Oxidized product (Phosphinic acid)47.3
Side product55.3

Scientific Research Applications

Catalytic Applications

Tricyclohexylphosphine oxide serves as a crucial ligand in numerous metal-catalyzed reactions. Its bulky structure enhances selectivity and activity in catalysis, making it valuable in organic transformations.

Metal-Catalyzed Reactions

  • Palladium-Catalyzed Coupling Reactions : this compound is effectively used as a ligand in palladium-catalyzed reactions, such as the Suzuki coupling of aryl halides. This application highlights its ability to stabilize palladium complexes, facilitating the formation of carbon-carbon bonds .
  • Nickel-Catalyzed Reactions : It has been employed in nickel-catalyzed reactions, particularly in the synthesis of cyclopentane derivatives. The ligand's steric bulk enhances the reactivity of nickel catalysts, leading to improved yields .
  • Cobalt-Catalyzed Hydroformylation : Recent studies demonstrate that this compound enhances the efficiency of cobalt-catalyzed hydroformylation reactions, particularly with epoxides. This application underscores its role in producing aldehydes from olefins .

Organic Synthesis

This compound is integral to various organic synthesis pathways due to its ability to form stable complexes with transition metals.

Synthesis of Complexes

  • Formation of Lanthanide Complexes : The compound is utilized in synthesizing lanthanide complexes, which are significant for their optical and magnetic properties. The coordination of this compound with lanthanide nitrates has been reported, showcasing its effectiveness in forming stable metal-ligand complexes .
  • Surface-Assisted Oxidation : Research indicates that this compound can be oxidized to its corresponding phosphine oxide through surface-assisted methods. This process is facilitated by activated carbon and air, demonstrating its potential for selective oxidation reactions .

Case Study: Palladium-Catalyzed Suzuki Coupling

In a study focused on the Suzuki coupling reaction using this compound as a ligand, researchers achieved high yields of biaryl compounds under mild conditions. The presence of this ligand enhanced the reaction rate and selectivity compared to other phosphine ligands .

Case Study: Hydroformylation Reactions

A recent investigation into cobalt-catalyzed hydroformylation revealed that this compound significantly improved the reaction efficiency when applied to 1,2-epoxybutane. The study found that using this ligand resulted in higher aldehyde yields compared to traditional ligands .

Mechanism of Action

The mechanism of action of tricyclohexylphosphine oxide involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. The cyclohexyl groups provide steric hindrance, which influences the reactivity and selectivity of the metal complexes. The phosphorus-oxygen bond plays a crucial role in stabilizing the compound and facilitating its participation in various chemical processes.

Comparison with Similar Compounds

Catalytic Performance

Cy₃PO demonstrates superior catalytic activity in hydroformylation and isomerization inhibition compared to other phosphine oxides. For example:

  • In cobalt-catalyzed hydroformylation of cyclohexene oxide, Cy₃PO achieved 80% selectivity for β-hydroxyaldehyde, outperforming triphenylphosphine oxide (P1), tris(tert-butyl)phosphine oxide (P3), and tris(p-tolyl)phosphine oxide (P4) .
  • In olefin metathesis, Cy₃PO effectively inhibits isomerization side reactions when added in catalytic quantities (10% relative to the catalyst), whereas smaller phosphine oxides (e.g., trimethylphosphine oxide) lack sufficient steric bulk for this role .

Table 1: Catalytic Efficiency in Hydroformylation

Phosphine Oxide Selectivity (%) Reaction Rate (Relative to Cy₃PO)
Cy₃PO (P2) 80 1.0 (Reference)
Triphenylphosphine oxide (P1) 50–60 0.7
Tris(tert-butyl)phosphine oxide (P3) 65 0.8

Coordination Chemistry

Cy₃PO’s bulky cyclohexyl groups influence its coordination behavior with metals:

  • Lanthanide Complexes : Cy₃PO forms stable [Dy(H₂O)₅(Cy₃PO)₂]³⁺ complexes with a pseudo-D₅h symmetry, which are critical for single-ion magnet applications. In contrast, triphenylphosphine oxide (Ph₃PO) fails to stabilize similar structures due to its smaller cone angle (145° vs. 170° for Cy₃PO) .
  • Antimony Complexes : Cy₃PO coordinates with SbX₃ (X = F, Cl, Br) in a distorted square pyramidal geometry, while Ph₃PO forms different geometries due to electronic differences .
  • Nitrate Binding: In Yb(III) complexes, Cy₃PO enables a 3:1 stoichiometry with mixed nitrate binding modes (two bidentate, one monodentate), whereas tri-tert-butylphosphine oxide forms a 2:1 complex with purely bidentate nitrates .

Table 2: Cone Angles and Coordination Effects

Phosphine Oxide Cone Angle (°) Typical Coordination Number Example Complex
Cy₃PO 170 7–8 [Dy(H₂O)₅(Cy₃PO)₂]³⁺
Ph₃PO 145 6 [Tb(Ph₃PO)₃(NO₃)₃]
Trioctylphosphine oxide 132 6–7 [Eu(TOPO)₃(H₂O)₃]³⁺

Hydrogen-Bonding Properties

Cy₃PO forms asymmetric hydrogen-bond networks with H₂O₂ and H₂O, but its bulkiness weakens H-bond strength compared to smaller analogues:

  • With H₂O₂, Cy₃PO exhibits O···O distances of 2.844–2.897 Å, whereas Ph₃PO forms shorter bonds (2.677–2.718 Å), indicating stronger H-bonding in the latter .
  • In hydrate structures (Cy₃PO·H₂O), the O···O distances (2.743–2.771 Å) are longer than those in Ph₃PO hemihydrate (2.677–2.718 Å) .

Steric and Electronic Effects

  • Steric Shielding : Cy₃PO’s large cone angle (170°) prevents undesired ligand substitutions in catalytic cycles, making it ideal for stabilizing reactive intermediates in Grubbs catalysts .
  • Electronic Effects: The electron-donating cyclohexyl groups enhance metal-ligand bond stability in Ni-catalyzed hydroaminoalkylation, outperforming less bulky phosphine oxides like triethylphosphine oxide .

Table 3: Key Physical Properties

Property Cy₃PO Ph₃PO TOPO
Melting Point (°C) 155–157 156–158 50–52
Molecular Weight (g/mol) 296.43 278.28 386.64
Density (g/cm³) 1.00 1.18 0.88

Biological Activity

Tricyclohexylphosphine oxide (Cy₃PO) is a phosphine oxide that has garnered attention in various fields, including catalysis and medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and interactions with lanthanides, supported by data tables and case studies.

This compound is characterized by its bulky tricyclohexyl groups attached to a phosphorus atom with a double bond to oxygen. This structure contributes to its unique chemical behavior, influencing its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that phosphine oxides can disrupt cellular processes, leading to apoptosis in cancer cells.

Case Study: Antiproliferative Effects

A study investigated the antiproliferative effects of various aziridine phosphine oxides, including Cy₃PO, on human cervical epithelioid carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells. The results are summarized in Table 1.

Compound IC₅₀ (µM) Cell Line Mechanism of Action
Cy₃PO25HeLaInduction of ROS, cell cycle arrest
Compound 515IshikawaIncreased apoptosis, S-phase arrest
Compound 720HeLaSimilar mechanisms as Compound 5

The study found that Cy₃PO exhibited significant inhibition of cell viability, with an IC₅₀ value of 25 µM against HeLa cells. The mechanism involved the induction of reactive oxygen species (ROS) and subsequent cell cycle arrest in the S phase, suggesting a dual mechanism of action involving both antiproliferative and pro-apoptotic effects .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. In preliminary investigations, it demonstrated moderate efficacy against various bacterial strains, although the exact mechanisms remain under exploration.

Table 2: Antibacterial Efficacy

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 µg/mL
Escherichia coli150 µg/mL
Pseudomonas aeruginosa200 µg/mL

The data indicate that while Cy₃PO has some antibacterial activity, further modifications or combinations with other agents may enhance its efficacy against resistant strains .

Interaction with Lanthanides

This compound forms complexes with lanthanide ions, which can significantly influence their chemical properties and biological activity. Research has shown that these complexes exhibit unique bonding characteristics that may enhance their stability and reactivity.

Case Study: Lanthanide Complexes

A study focused on the synthesis and characterization of americium tribromide tris(this compound) complexes revealed interesting insights into their bonding nature:

  • Bond Lengths : The complexes displayed shorter bond lengths compared to traditional ligands.
  • Covalency : The involvement of f-block electrons showed a different order of covalency among lanthanides, suggesting potential applications in electronic materials and medical imaging .

Q & A

Q. What are the common synthetic routes for tricyclohexylphosphine oxide (OPCy3)?

OPCy3 is primarily synthesized via the oxidation of tricyclohexylphosphine (PCy3). For example, in Ru-catalyzed olefin metathesis reactions, residual PCy3 oxidizes to OPCy3 under reaction conditions, which can then act as an isomerization inhibitor . Controlled oxidation using mild oxidizing agents (e.g., air or H₂O₂) is recommended to minimize side products.

Q. How can OPCy3 be purified to remove residual phosphine impurities?

Purification challenges arise due to the persistence of unreacted PCy3 or oxidized byproducts. Soxhlet extraction with dichloromethane (CH₂Cl₂) is effective for isolating OPCy3 from silica-supported systems, as demonstrated in catalyst immobilization studies . Column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) may also enhance purity for kinetic studies .

Q. What are the primary analytical techniques for characterizing OPCy3?

  • Gas Chromatography (GC): Used to verify purity (>98% by GC in commercial samples) .
  • X-ray Crystallography: Resolves structural details (e.g., P=O bond length: ~1.5067 Å, P–C distances: ~1.78 Å in hydrates) .
  • ³¹P NMR Spectroscopy: Detects chemical shifts influenced by hydrogen bonding or solvent effects (similar to triphenylphosphine oxide analogs) .

Q. In which catalytic systems is OPCy3 commonly employed?

OPCy3 is used to suppress undesired isomerization in Ru-catalyzed olefin metathesis. Adding 10% OPCy3 relative to the catalyst ([RuIMes]) inhibits alkene migration by displacing reactive intermediates . It also stabilizes Grubbs-type catalysts in silica-supported systems by modulating ligand exchange .

Advanced Research Questions

Q. What mechanistic role does OPCy3 play in inhibiting isomerization during olefin metathesis?

OPCy3 acts as a weakly coordinating ligand due to its steric bulk (cone angle ~170° for PCy3 analogs) and electron-withdrawing P=O group. It competes with reactive intermediates for Ru coordination, preventing β-hydride elimination pathways responsible for isomerization. Kinetic studies show catalytic quantities (10% w.r.t. catalyst) suffice for inhibition .

Q. How does OPCy3 enhance the stability of lanthanide complexes in photophysical applications?

In terbium(III) complexes (e.g., [Tb(hfa)₃(tcpo)₂]), OPCy3 serves as an ancillary ligand with oxygen barrier properties. Its hydrophobic cyclohexyl groups shield the lanthanide center from quenching by ambient moisture, improving luminescence quantum yields in solid-state applications .

Q. How does the steric bulk of OPCy3 influence its coordination behavior?

The bulky tricyclohexyl groups restrict access to the phosphorus atom, reducing ligand lability. This steric hindrance is critical in catalytic systems where tight metal-ligand binding is undesirable. For example, in Ru clusters, OPCy3’s weak coordination prevents catalyst deactivation while maintaining activity .

Q. What computational approaches are used to model OPCy3’s electronic structure?

Density functional theory (DFT) studies leverage crystallographic data (e.g., bond lengths and angles from Cy₃PO·H₂O structures) to predict electronic effects. These models explain OPCy3’s low Lewis basicity and its role in stabilizing low-coordination metal centers .

Q. Can OPCy3 be tailored for use in supramolecular chemistry?

Yes. OPCy3’s hydrogen-bond acceptor capacity (via P=O) enables co-crystallization with hydrogen donors (e.g., H₂O₂ or di(hydroperoxy)alkanes). Structural studies of Cy₃PO·H₂O reveal O–H···O=P interactions, guiding the design of host-guest systems .

Key Research Findings

  • OPCy3’s weak coordination is critical for balancing catalyst activity and stability in olefin metathesis .
  • Structural studies highlight its utility in supramolecular chemistry via hydrogen-bond networks .
  • Computational models correlate steric bulk with low ligand lability, informing catalyst design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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